molecular formula C21H20ClN5O2S B243730 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Cat. No. B243730
M. Wt: 441.9 g/mol
InChI Key: NMKLDMGAUALVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in the growth and survival of cancer cells. This compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide exhibits low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is an important factor in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its potent antitumor activity and low toxicity. However, the limitations of using this compound include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One of the major areas of interest is the optimization of its synthesis method to reduce the cost and increase the yield. Another direction is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, the potential use of this compound in combination with other anticancer drugs is also an area of future research.

Synthesis Methods

The synthesis method of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the reaction of 4-chlorophenol with 2-methyl-2-(prop-2-enoylamino)propanoic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-oxo-4,5-dihydro-1,2,4-triazol-3-yl)benzamide. This intermediate is then reacted with 3-methyl-1,2,4-thiadiazol-5-amine in the presence of sodium hydride to form the final product, 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity by inhibiting the growth and proliferation of cancer cells.

properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C21H20ClN5O2S/c1-12-5-6-14(18-26-27-13(2)24-25-20(27)30-18)11-17(12)23-19(28)21(3,4)29-16-9-7-15(22)8-10-16/h5-11H,1-4H3,(H,23,28)

InChI Key

NMKLDMGAUALVRJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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